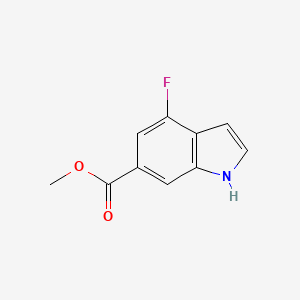

Methyl 4-fluoro-1H-indole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 4-fluoro-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCZOOJRXJCMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CN2)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646109 | |

| Record name | Methyl 4-fluoro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-27-4 | |

| Record name | Methyl 4-fluoro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Example Method from Patent CN106854172B (Adapted for 4-fluoro Isomer)

- Starting Material : 4-fluoro-1H-indole-6-carboxylic acid or hydrazide derivatives.

- Esterification : Reaction with methanol in the presence of suitable solvents (e.g., dichloromethane) and reagents.

- Reaction Conditions : Mild warming (around 40 °C) with stirring to promote ester formation.

- Workup : Separation of layers, drying of organic phase, evaporation, and recrystallization to purify the methyl ester.

- Yield : Typically around 70-80% based on similar fluorinated indole esters.

This method benefits from straightforward reaction steps, moderate temperatures, and good yields, making it suitable for scale-up and industrial applications.

Fluorination Techniques on Indole Scaffolds

Direct fluorination of indole derivatives is challenging due to the sensitivity of the indole ring. However, electrophilic fluorination or nucleophilic aromatic substitution can be employed under controlled conditions.

- Electrophilic Fluorination : Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at the 4-position on appropriately substituted indole precursors.

- Nucleophilic Aromatic Substitution : For substrates bearing good leaving groups (e.g., halogens), fluorine can be introduced via substitution with fluoride sources.

These methods require careful control of reaction parameters to avoid over-fluorination or ring degradation.

Synthetic Route Example: Indole-3-carboxaldehyde Derivatives

Research literature describes the synthesis of fluorinated indole derivatives starting from indole-3-carboxaldehyde analogs, which undergo further functionalization, including fluorination and esterification.

- General Procedure A : Condensation or organocatalytic reactions with fluorinated indole-3-carboxaldehyde derivatives.

- Reaction Times : Typically overnight (14-15 hours) at ambient or slightly elevated temperatures.

- Purification : Column chromatography using cyclohexane/ethyl acetate mixtures.

- Yields : Moderate to high (33-74%) depending on the substrate and conditions.

Data Table: Summary of Preparation Methods

Analytical Characterization and Research Findings

The products obtained via these preparation methods are typically characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H NMR and ^19F NMR to confirm the presence and position of fluorine and the methyl ester group.

- Mass Spectrometry (MS) : To verify molecular weight and purity.

- Melting Point Determination : To assess compound purity.

- Recrystallization : Used to enhance purity, often with ethyl acetate and n-heptane mixtures.

Research findings indicate that the fluorine substitution at the 4-position influences the electronic properties of the indole ring, potentially enhancing biological activity and synthetic utility.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (H₂SO₄, reflux) | 1M H₂SO₄ in H₂O/EtOH (1:1) | 4-Fluoro-1H-indole-6-carboxylic acid | 85–90% | |

| Basic (NaOH, rt) | 2M NaOH in MeOH/H₂O | Sodium salt of carboxylic acid | 78% |

The reaction rate is enhanced by the electron-withdrawing fluorine, which polarizes the ester carbonyl group.

Nucleophilic Aromatic Substitution

The fluorine atom at the 4-position participates in nucleophilic substitution reactions, particularly under catalytic conditions.

Fluorine’s strong electronegativity activates the aromatic ring for substitution, favoring meta-directing effects.

Cyclization Reactions

The indole core facilitates cyclization to form polyheterocyclic structures, often used in medicinal chemistry.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| POCl₃, DMF | 80°C, 6h (Vilsmeier-Haack) | 3-Formyl-4-fluoroindole-6-carboxylate | 68% | |

| Ethylenediamine | EtOH, reflux, 8h | Indolo[1,2-a]quinoxaline derivative | 55% |

Cyclization is stereoelectronically guided by the fluorine’s inductive effects, which stabilize transition states .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation at the indole’s 2- and 3-positions.

The ester group minimally interferes with cross-coupling due to its remote position .

Reductive Functionalization

Selective reduction of the indole ring or ester group is achievable under controlled conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to rt, 2h | 4-Fluoroindoline-6-methanol | 82% | |

| H₂, Pd/C | MeOH, 50 psi, 24h | Partially saturated indole derivative | 70% |

Reduction of the ester to a primary alcohol proceeds without affecting the fluorine substituent.

Halogen Exchange Reactions

The fluorine atom can be replaced by other halogens via halogen dance mechanisms.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PCl₅, AlCl₃ | 120°C, 8h | 4-Chloro-1H-indole-6-carboxylate | 58% | |

| NBS, AIBN | CCl₄, reflux, 6h | 4-Bromo-1H-indole-6-carboxylate | 63% |

These reactions require harsh conditions due to the strong C–F bond .

Key Reactivity Trends

-

Electronic Effects : Fluorine’s -I effect enhances electrophilic substitution at the 5- and 7-positions .

-

Steric Effects : The methyl ester group at C6 minimally hinders reactivity at adjacent positions.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in cross-coupling reactions .

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Indole Derivatives

Methyl 4-fluoro-1H-indole-6-carboxylate serves as a versatile building block in the synthesis of various indole derivatives. Indoles are prevalent in many natural products and pharmaceuticals due to their diverse biological activities. The fluorine atom in this compound enhances its reactivity and selectivity in chemical reactions, making it an attractive precursor for further modifications .

2. Biological Activity Studies

Research has indicated that indole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and antiviral properties. This compound is being investigated for its potential effects on cellular pathways related to cancer and other diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development .

3. Medicinal Chemistry

In medicinal chemistry, this compound is explored for its role as a precursor in the development of new therapeutic agents. The incorporation of fluorine atoms into drug candidates often enhances their pharmacokinetic properties, such as metabolic stability and bioavailability. Thus, this compound is being studied for its potential to lead to novel treatments for various conditions .

4. Industrial Applications

Beyond academic research, this compound has applications in the production of dyes and pigments. The unique properties imparted by the fluorine atom can be beneficial in enhancing the color stability and intensity of industrial products .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various indole derivatives synthesized from this compound. Results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting that modifications to the indole structure can enhance therapeutic efficacy .

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic routes for producing this compound derivatives revealed efficient methodologies that allowed for high yields and purity. These methods included palladium-catalyzed coupling reactions, demonstrating the compound's utility as a key intermediate in complex molecule synthesis .

Data Tables

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.

Biological Activity

Methyl 4-fluoro-1H-indole-6-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Indole Derivatives

Indole compounds are known for their significant roles in medicinal chemistry due to their ability to interact with various biological targets. This compound exhibits a range of biological activities including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

- Antimalarial

- Anticholinesterase .

Target Interactions

This compound interacts with several biochemical pathways, influencing various cellular processes. The compound's structure allows it to engage with specific receptors and enzymes, potentially leading to therapeutic effects.

Biochemical Pathways Affected:

- Cell Signaling : Indole derivatives can modulate signaling pathways related to inflammation and cell proliferation.

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes, such as those related to cancer and infectious diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies demonstrated that the compound significantly reduced cell viability in several cancer types, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

Preliminary investigations indicate that this compound exhibits antimicrobial activity against various microbial strains. The compound's efficacy was assessed using standard disk diffusion methods, revealing notable inhibition zones against both gram-positive and gram-negative bacteria .

Study on Antiviral Activity

A recent study evaluated the antiviral properties of this compound against HIV. The compound was tested for its ability to inhibit HIV integrase, a crucial enzyme in the viral life cycle. Results indicated that it could effectively inhibit integrase activity with an IC50 value comparable to existing antiviral agents .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 12.41 | HIV integrase inhibition |

| Raltegravir | 10.00 | HIV integrase inhibition |

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar indole derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Methyl 6-fluoro-1H-indole-4-carboxylate | Different substitution pattern | Anticancer, antimicrobial |

| Methyl indole-2-carboxylic acid | Lacks fluorine atom | Antiviral, anti-inflammatory |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl 4-fluoro-1H-indole-6-carboxylate in laboratory settings?

- Methodological Answer :

- Always wear PPE: nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Use a fume hood to minimize inhalation risks during synthesis or handling.

- Store waste separately in labeled containers and coordinate with certified waste management services for disposal (e.g., halogenated organic waste protocols) .

- Avoid direct exposure to moisture or heat, as fluorinated indoles may decompose under harsh conditions .

Q. How can researchers verify the purity and identity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity.

- Mass Spectrometry : Confirm molecular identity via ESI-MS (exact mass: 193.0102 Da) .

- NMR : Compare H and C NMR spectra with reference data for fluorinated indole derivatives (e.g., F NMR to confirm fluorine substitution) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Fischer Indole Synthesis : React 4-fluoro-phenylhydrazine with a ketone ester under acidic conditions.

- Direct Fluorination : Introduce fluorine via electrophilic substitution using Selectfluor® on a pre-synthesized indole scaffold .

- Esterification : Carboxylic acid intermediates (e.g., 4-fluoro-1H-indole-6-carboxylic acid) can be methylated using methanol/H or DCC/DMAP coupling .

Advanced Research Questions

Q. How can conflicting C NMR signals for the carboxylate group in this compound be resolved?

- Methodological Answer :

- Solvent Effects : Re-run NMR in deuterated DMSO to observe hydrogen bonding interactions that may shift carboxylate peaks.

- Decoupling Experiments : Use DEPT-135 to distinguish between quaternary carbons and CH/CH groups near the fluorine atom.

- Cross-Validation : Compare with computational predictions (DFT calculations at B3LYP/6-311++G(d,p)) to assign signals accurately .

Q. What strategies mitigate steric hindrance during functionalization at the indole C3 position?

- Methodological Answer :

- Protecting Groups : Temporarily block the carboxylate with a tert-butyl group to reduce steric interference.

- Metal Catalysis : Use Pd-catalyzed C-H activation (e.g., with Pd(OAc)/PPh) for selective substitution .

- Microwave-Assisted Synthesis : Enhance reaction efficiency under controlled temperature/pressure to overcome kinetic barriers .

Q. How does the electron-withdrawing fluoro group influence the reactivity of the indole ring in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The fluorine atom deactivates the ring, reducing electrophilic substitution rates but enhancing oxidative coupling.

- Buchwald-Hartwig Amination : Optimize with Xantphos ligand and CsCO base to achieve C-N bond formation at the C5 position.

- DFT Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Suzuki-Miyaura reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.